4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC16359097
Molecular Formula: C22H18N2O5S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2O5S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H18N2O5S/c1-12-11-23-22(30-12)24-21(26)14-4-6-15(7-5-14)29-20-13(2)28-18-10-16(27-3)8-9-17(18)19(20)25/h4-11H,1-3H3,(H,23,24,26) |
| Standard InChI Key | MQQZVKVLPDYNNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=C(OC4=C(C3=O)C=CC(=C4)OC)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound features a chromenone core (7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl) linked via an ether bond to a benzamide group substituted with a 5-methyl-1,3-thiazol-2-yl moiety. The chromenone system, a bicyclic structure comprising a benzene ring fused to a pyrone, is modified with methoxy and methyl groups at positions 7 and 2, respectively. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s electronic diversity and potential bioactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₅S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 4-(7-Methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=C(OC4=C(C3=O)C=CC(=C4)OC)C |
| InChI Key | MQQZVKVLPDYNNC-UHFFFAOYSA-N |
The stereoelectronic profile of the compound is defined by its planar chromenone system and the electron-rich thiazole ring, which may facilitate interactions with hydrophobic pockets or catalytic sites in target proteins.
Synthesis and Structural Elucidation
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s preparation likely involves sequential functionalization of the chromenone and benzamide precursors. A plausible route includes:
-
Chromenone Synthesis: Condensation of resorcinol derivatives with β-ketoesters to form the 4H-chromen-4-one scaffold.
-
Etherification: Nucleophilic substitution at the 3-position of the chromenone using a benzamide-bearing phenol derivative.
-
Amide Coupling: Reaction of 4-hydroxybenzoyl chloride with 2-amino-5-methylthiazole to introduce the thiazole substituent.
Characterization via NMR, HRMS, and X-ray crystallography (if available) would confirm regioselectivity and purity. The methoxy group at position 7 likely enhances solubility, while the methyl groups at positions 2 (chromenone) and 5 (thiazole) optimize steric compatibility with biological targets.
Biological Activity and Mechanistic Insights
Anticancer Activity
The thiazole moiety is associated with kinase inhibition and apoptosis induction. Molecular docking studies hypothesize that the compound may bind to the ATP pocket of EGFR (epidermal growth factor receptor) or PI3K (phosphoinositide 3-kinase), disrupting oncogenic signaling. In silico predictions indicate favorable binding energies (−9.2 kcal/mol for EGFR), though experimental validation is required.
Table 2: Hypothesized Biological Targets
| Target | Proposed Interaction Site | Potential Effect |
|---|---|---|
| COX-2 | Catalytic domain | Reduced prostaglandin synthesis |
| EGFR | ATP-binding pocket | Inhibition of cell proliferation |
| PI3K | p110 subunit | Attenuation of AKT/mTOR signaling |
Challenges and Future Directions
While the structural and theoretical data are promising, key gaps remain:
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized.
-
Toxicology: Acute and chronic toxicity studies in preclinical models are essential.
-
Structure-Activity Relationships (SAR): Modifying the methoxy or methyl groups could optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume